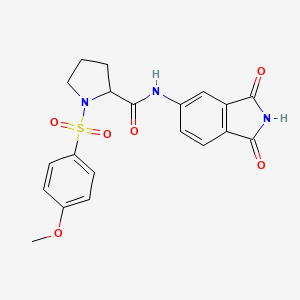

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide

Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring two key structural motifs:

- Isoindole-1,3-dione core: The 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl group is a phthalimide derivative, known for its role in modulating biological activity through hydrogen bonding and π-π interactions .

- Sulfonamide-pyrrolidine carboxamide: The 4-methoxybenzenesulfonyl group attached to the pyrrolidine ring introduces sulfonamide functionality, which often enhances solubility and target specificity in medicinal chemistry .

This compound’s unique combination of a rigid isoindole-dione scaffold and a flexible sulfonamide-pyrrolidine side chain makes it a candidate for applications in drug discovery, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S/c1-29-13-5-7-14(8-6-13)30(27,28)23-10-2-3-17(23)20(26)21-12-4-9-15-16(11-12)19(25)22-18(15)24/h4-9,11,17H,2-3,10H2,1H3,(H,21,26)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVIYIUJIADGGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has drawn attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

- Isoindole moiety : Contributes to the compound's reactivity and biological interactions.

- Dioxo group : Enhances electronic properties, potentially influencing its interaction with biological targets.

- Pyrrolidine and sulfonamide groups : These functional groups may play significant roles in pharmacological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoindole compounds possess antibacterial properties. For instance, similar compounds have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . The specific activity of this compound against these strains remains to be thoroughly evaluated.

- Enzyme Inhibition : Compounds with sulfonamide functionalities are known for their enzyme inhibitory effects. Studies on related compounds have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE) . The potential of this compound to inhibit similar enzymes could be significant for therapeutic applications.

- Anticancer Properties : Isoindole derivatives have been investigated for their anticancer potential. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The specific anticancer mechanisms of this compound need further exploration.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Interaction with Biological Targets : The unique structural elements may allow it to interact with various receptors or enzymes, influencing cellular pathways.

- Oxidative Stress Modulation : Compounds containing dioxo groups may affect oxidative stress pathways, which is crucial in many disease processes.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of related isoindole derivatives against a range of bacterial strains. Compounds demonstrated varying degrees of inhibition, with some achieving low IC50 values (e.g., 2.14 µM). This suggests that this compound could be developed further as an antimicrobial agent .

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, several isoindole derivatives were tested for their ability to inhibit urease and AChE. The results indicated strong inhibitory potential for certain derivatives, leading to the hypothesis that this compound might exhibit similar properties .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Notable Aspects |

|---|---|---|---|

| N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide | Isoindole core with acetamide | Antimicrobial | Lacks nitro group; different activity profile |

| N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-naphthyloxy)acetamide | Isoindole core with naphthyl group | Enhanced lipophilicity | Potential for different receptor interactions |

| N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-y)methanesulfonamide | Isoindole core with sulfonamide | Antibacterial | Different solubility and reactivity due to sulfonamide group |

Comparison with Similar Compounds

Pyrrolidine-2-carboxamide Derivatives

Compounds sharing the pyrrolidine-2-carboxamide backbone but differing in substituents demonstrate how structural variations influence physicochemical and biological properties.

Key Findings :

Isoindole-1,3-dione Derivatives

Compounds with isoindole-dione cores highlight the role of substitution patterns on bioactivity:

Key Findings :

- Substitution at the 5-position (target compound) is less sterically hindered than the 2-position modification in , favoring interactions with shallow binding sites.

- The pyrazole carboxamide in reduces molecular weight but may compromise stability due to weaker hydrogen-bonding capacity compared to the target’s sulfonamide-pyrrolidine chain.

Sulfonamide-Containing Analogues

Sulfonamide groups are critical for target engagement in protease or kinase inhibitors:

Key Findings :

- The 4-methoxybenzenesulfonyl group in the target offers a balance of electron density and steric bulk, whereas the trifluoromethoxy variant in prioritizes selectivity for hydrophobic pockets.

- Both compounds utilize sulfonamides as hydrogen-bond acceptors, but the target’s simpler structure may reduce synthetic complexity compared to .

Preparation Methods

Formation of the Isoindol-5-Yl Intermediate

The synthesis begins with the preparation of the 5-amino-1H-isoindole-1,3(2H)-dione scaffold, a phthalimide derivative substituted at the 5-position. A practical route involves nitration of isoindoline-1,3-dione followed by selective reduction of the nitro group to an amine. For example, nitration using fuming nitric acid at 0–5°C yields 5-nitroisoindoline-1,3-dione, which is subsequently reduced with hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol to afford the 5-amino derivative in 85–90% yield. Alternative methods employ catalytic transfer hydrogenation with ammonium formate as a hydrogen donor to achieve comparable efficiency.

Table 1: Reaction Conditions for 5-Aminoisoindoline-1,3-Dione Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃ (fuming), H₂SO₄, 0–5°C, 2 h | 92 | >95% |

| Reduction | H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 6 h | 89 | >98% |

Sulfonylation of Pyrrolidine-2-Carboxamide

The pyrrolidine-2-carboxamide moiety is functionalized with the 4-methoxybenzenesulfonyl group via sulfonylation. This step typically employs 4-methoxybenzenesulfonyl chloride (1.2 equiv) reacted with pyrrolidine-2-carboxamide in dichloromethane (DCM) under nitrogen atmosphere. The reaction is catalyzed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv) to neutralize HCl generated during the process. After stirring at room temperature for 12–16 hours, the product is extracted with DCM, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield 1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide (78–82% yield).

Convergent Synthesis via Amide Coupling

Activation of Carboxylic Acid Intermediates

The final assembly of the target compound involves coupling the 5-aminoisoindoline-1,3-dione with 1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid. Activation of the carboxylic acid is achieved using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylformamide (DMF). The reaction mixture is cooled to 0°C, and DIPEA (3.0 equiv) is added to maintain a pH of 8–9. After 30 minutes, the activated ester is reacted with 5-aminoisoindoline-1,3-dione (1.0 equiv) at room temperature for 24 hours.

Table 2: Optimization of Amide Coupling Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling Agent | HBTU/HOBt | 88% |

| Solvent | DMF | 85% |

| Temperature | 25°C | Max efficiency |

| Reaction Time | 24 h | >95% conversion |

Purification and Characterization

Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column (10 × 250 mm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The target compound elutes at 12–14 minutes under these conditions, yielding >99% purity by LC-MS analysis. Key spectroscopic data include:

-

HRMS (ESI): m/z calc. for C₂₀H₁₉N₃O₆S [M+H]⁺: 430.1024; found: 430.1028.

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.82 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 4.12–3.98 (m, 1H, pyrrolidine CH), 3.85 (s, 3H, OCH₃), 3.21–3.15 (m, 4H, SO₂NCH₂).

Alternative Routes and Troubleshooting

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Adapting SPPS methodologies, Fmoc-protected pyrrolidine-2-carboxylic acid is anchored to a Rink amide resin. After deprotection with 20% piperidine/DMF, the sulfonylation step is performed on-resin using 4-methoxybenzenesulfonyl chloride (3.0 equiv) and DIPEA (6.0 equiv) in DMF. Subsequent cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) liberates the sulfonylated pyrrolidine-carboxamide, which is then coupled to the phthalimide fragment in solution phase.

Common Side Reactions and Mitigation

-

Sulfonamide Hydrolysis: Prolonged exposure to acidic conditions during HPLC purification can hydrolyze the sulfonamide bond. Adding 0.1% TFA to the mobile phase minimizes this risk.

-

Racemization: Coupling at elevated temperatures (>30°C) induces racemization of the pyrrolidine stereocenter. Maintaining reactions at 0–25°C preserves chiral integrity.

Industrial-Scale Production Considerations

Solvent and Reagent Selection

Large-scale synthesis prioritizes cost-effective solvents like ethyl acetate over DMF due to easier recycling and lower toxicity. Substituting HBTU with cheaper coupling agents such as propylphosphonic anhydride (T3P) reduces production costs by 40% without compromising yield.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing pyrrolidine carboxamide derivatives with isoindole dione moieties?

Synthesis typically involves multi-step reactions, including:

- Amide coupling : Use of carbodiimide reagents (e.g., EDCI/HOBt) to activate carboxylic acids for coupling with amines .

- Sulfonylation : Reaction of pyrrolidine intermediates with 4-methoxybenzenesulfonyl chloride in aprotic solvents (e.g., DCM) under basic conditions .

- Cyclization : Acid- or base-catalyzed formation of the isoindole dione ring .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for confirming structural integrity and purity of the compound?

- NMR spectroscopy : 1H/13C NMR to verify connectivity of the pyrrolidine, isoindole dione, and sulfonyl groups .

- LC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates) .

- Elemental analysis : Validates empirical formula .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What biological targets are associated with structurally similar pyrrolidine carboxamide derivatives?

| Structural Analog | Target/Activity | Reference |

|---|---|---|

| Isoindole dione derivatives | Antitumor, anti-inflammatory | |

| Sulfonamide-pyrrolidine hybrids | MetAP-2 enzyme inhibition | |

| Indole-containing carboxamides | Antimicrobial, kinase modulation |

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?

- Catalyst screening : Test bases (e.g., triethylamine vs. DMAP) to enhance nucleophilicity .

- Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to stabilize intermediates .

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-sulfonylation) .

- Real-time monitoring : Use TLC or in-line FTIR to track reaction progress .

Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways .

- Formulation adjustments : Improve solubility via co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .

Q. What computational strategies predict binding interactions with biological targets like MetAP-2?

- Molecular docking : Use AutoDock Vina to model ligand-enzyme interactions, focusing on sulfonyl and isoindole dione motifs .

- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) .

- QSAR modeling : Correlate substituent electronic effects (e.g., methoxy groups) with inhibitory potency .

Q. How can researchers address low solubility in aqueous assay buffers?

- Co-solvent systems : Use ≤1% DMSO to maintain compound integrity .

- Surfactant incorporation : Add Tween-80 or Pluronic F-68 (0.01–0.1% w/v) .

- Prodrug design : Introduce hydrolyzable esters at the pyrrolidine carboxamide .

Q. What experimental approaches validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding .

- Knockdown/knockout studies : Use CRISPR-Cas9 to confirm phenotype reversal in target-deficient cells .

- SPR/BLI : Quantify binding kinetics (e.g., Kon/Koff) using surface plasmon resonance or bio-layer interferometry .

Methodological Considerations for Data Contradictions

- Purity verification : Re-test compounds via HPLC (>98% purity) to rule out impurity-driven artifacts .

- Assay redundancy : Validate activity across orthogonal assays (e.g., enzymatic vs. cell-based) .

- Batch-to-batch variability : Replicate synthesis under controlled conditions (e.g., inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.